N-cyclohexyl-4-nitroaniline N-cyclohexyl-4-nitroaniline
Brand Name: Vulcanchem
CAS No.: 13663-59-7
VCID: VC20926934
InChI: InChI=1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2
SMILES: C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

N-cyclohexyl-4-nitroaniline

CAS No.: 13663-59-7

Cat. No.: VC20926934

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-4-nitroaniline - 13663-59-7

CAS No. 13663-59-7
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name N-cyclohexyl-4-nitroaniline
Standard InChI InChI=1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2
Standard InChI Key DWNVLQGHNLUJTJ-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-]

N-Cyclohexyl-4-nitroaniline is an organic compound with the molecular formula C12H16N2O2C_{12}H_{16}N_{2}O_{2} and a molecular weight of 220.27 g/mol. It is classified as a derivative of aniline, where a cyclohexyl group is attached to the nitrogen atom, and a nitro group is substituted at the para position of the benzene ring. This compound is used in various chemical research applications and may serve as a precursor or intermediate in synthetic chemistry .

Synthesis and Preparation

The synthesis of N-cyclohexyl-4-nitroaniline typically involves the reaction of cyclohexylamine with a nitro-substituted benzene derivative under controlled conditions. The process can be summarized as follows:

  • Formation of Intermediate: Cyclohexylamine reacts with a nitrobenzene derivative, often facilitated by catalysts or reagents that promote nucleophilic substitution.

  • Purification: The crude product is purified through recrystallization or chromatographic techniques to isolate N-cyclohexyl-4-nitroaniline in high purity.

This compound's preparation is significant in laboratories focused on developing novel aniline derivatives for industrial or pharmaceutical purposes .

Applications

N-Cyclohexyl-4-nitroaniline has several potential applications:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules, particularly those used in dyes, pigments, or pharmaceuticals.

  • Material Science: Its structural properties make it useful for studying electronic and optical materials.

  • Synthetic Chemistry: The compound's functional groups allow for further chemical modifications, making it versatile for creating derivatives with specific properties .

Safety and Handling

While specific data on the toxicity of N-cyclohexyl-4-nitroaniline is limited, general precautions for handling aniline derivatives should be followed:

  • Protective Equipment: Use gloves, goggles, and lab coats to prevent skin or eye contact.

  • Ventilation: Work in a well-ventilated area or fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Research Findings and Insights

Recent studies have highlighted the utility of N-cyclohexyl-4-nitroaniline in developing novel compounds for pharmaceutical and material science applications:

  • Its nitro group provides reactivity for reduction reactions to form amines, which are valuable intermediates in drug synthesis.

  • The cyclohexyl group enhances its lipophilicity, making it suitable for exploring hydrophobic interactions in biological systems .

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